5-[2-[4-(3-Fluorophenyl)-2-methylpiperazin-1-yl]-2-oxoethyl]piperidin-2-one
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Overview
Description
5-[2-[4-(3-Fluorophenyl)-2-methylpiperazin-1-yl]-2-oxoethyl]piperidin-2-one is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a piperidinone moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-[4-(3-Fluorophenyl)-2-methylpiperazin-1-yl]-2-oxoethyl]piperidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
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Formation of the Piperazine Intermediate: : The synthesis begins with the preparation of 4-(3-fluorophenyl)-2-methylpiperazine. This can be achieved by reacting 3-fluoroaniline with 2-methylpiperazine under suitable conditions, such as in the presence of a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).
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Alkylation Step: : The piperazine intermediate is then alkylated with a suitable alkylating agent, such as 2-bromoacetyl chloride, to introduce the 2-oxoethyl group. This reaction is typically carried out in an inert atmosphere, using a solvent like dichloromethane (DCM) and a base like triethylamine.
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Cyclization to Form Piperidinone: : The final step involves the cyclization of the alkylated intermediate to form the piperidinone ring. This can be achieved through intramolecular nucleophilic substitution, often facilitated by heating the reaction mixture in a polar solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the piperidinone moiety, potentially converting it to a hydroxyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Hydroxyl derivatives of the piperidinone moiety.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, 5-[2-[4-(3-Fluorophenyl)-2-methylpiperazin-1-yl]-2-oxoethyl]piperidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to various biological targets, including receptors and enzymes.
Medicine
In medicinal chemistry, the compound is studied for its potential therapeutic applications. It may exhibit activity against certain diseases, making it a lead compound for the development of new drugs. Research includes its potential use as an antipsychotic, antidepressant, or anti-inflammatory agent.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups that allow for further modification.
Mechanism of Action
The mechanism of action of 5-[2-[4-(3-Fluorophenyl)-2-methylpiperazin-1-yl]-2-oxoethyl]piperidin-2-one involves its interaction with specific molecular targets. These targets may include neurotransmitter receptors, ion channels, or enzymes. The compound’s fluorophenyl group and piperazine ring are crucial for its binding affinity and specificity.
Molecular Targets and Pathways
Neurotransmitter Receptors: The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing neuronal signaling pathways.
Ion Channels: It may modulate the activity of ion channels, affecting cellular excitability and signal transduction.
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways, altering biochemical processes within cells.
Comparison with Similar Compounds
Similar Compounds
4-(3-Fluorophenyl)piperidine: Shares the fluorophenyl group but lacks the piperazin-1-yl and 2-oxoethyl groups.
2-Methylpiperazine: Contains the piperazine ring but lacks the fluorophenyl and piperidinone moieties.
Piperidin-2-one: Contains the piperidinone ring but lacks the fluorophenyl and piperazine groups.
Uniqueness
5-[2-[4-(3-Fluorophenyl)-2-methylpiperazin-1-yl]-2-oxoethyl]piperidin-2-one is unique due to its combination of a fluorophenyl group, a piperazine ring, and a piperidinone moiety. This unique structure imparts specific chemical and biological properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-[2-[4-(3-fluorophenyl)-2-methylpiperazin-1-yl]-2-oxoethyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2/c1-13-12-21(16-4-2-3-15(19)10-16)7-8-22(13)18(24)9-14-5-6-17(23)20-11-14/h2-4,10,13-14H,5-9,11-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNQZFWKYWWMGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)CC2CCC(=O)NC2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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